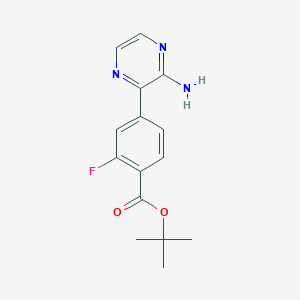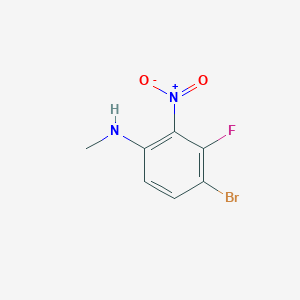![molecular formula C11H16N2O4 B1381763 1-[(tert-ブトキシ)カルボニル]-3-シアノピロリジン-3-カルボン酸 CAS No. 1158759-28-4](/img/structure/B1381763.png)
1-[(tert-ブトキシ)カルボニル]-3-シアノピロリジン-3-カルボン酸
概要
説明
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring with a cyanide and carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the protection of amine groups during chemical reactions.
科学的研究の応用
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid has several applications in scientific research:
作用機序
Target of Action
The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the reaction, preventing it from reacting with other compounds. Once the reaction is complete, the Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc groups in organic synthesis is a well-established practice, and they play a crucial role in the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s solubility in organic solvents such as chloroform and dmso suggests that it may have good bioavailability .
Result of Action
The result of the action of “1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid” would depend on the specific reaction it is used in. As a protecting group for amines, it allows for the successful synthesis of complex organic compounds .
Action Environment
The action of “1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid” can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are dependent on the pH of the solution . Furthermore, the compound is stable at room temperature , suggesting that it has good stability under normal environmental conditions.
生化学分析
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. For instance, it can act as a substrate for certain hydrolases, which catalyze the hydrolysis of the tert-butoxycarbonyl group, releasing the active cyanopyrrolidine derivative . This interaction is crucial for the compound’s role in peptide synthesis and modification, where it serves as a protecting group for amines . Additionally, 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid can interact with binding proteins, affecting their conformation and stability .
Cellular Effects
The effects of 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For example, it can induce the expression of genes involved in stress response and apoptosis, leading to changes in cell survival and proliferation . Furthermore, 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access . Additionally, 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid in laboratory settings have been extensively studied. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that prolonged exposure to 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid can lead to cumulative effects on cellular function, including alterations in cell cycle progression and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid vary with dosage. At low doses, the compound can exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on physiological processes becomes significant only above certain concentrations . These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as esterases and amidases, which catalyze the hydrolysis of the tert-butoxycarbonyl group . This metabolic transformation is essential for the compound’s activation and subsequent participation in biochemical reactions . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake and localization to target sites, ensuring its effective action . The compound’s distribution can be influenced by factors such as tissue permeability and the presence of competing substrates . Studies have shown that 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through the action of targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and other regulatory proteins, influencing gene expression . In the mitochondria, it can affect metabolic processes and energy production . The precise localization of 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is essential for its role in cellular physiology and pathology .
準備方法
Synthetic Routes and Reaction Conditions: 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the protection of the amine group with a tert-butoxycarbonyl group. The general steps include:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the cyanide group: The cyanide group can be introduced through nucleophilic substitution reactions.
Formation of the carboxylic acid group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: Industrial production methods for 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid typically involve large-scale synthesis using flow microreactor systems, which offer efficient, versatile, and sustainable production compared to batch processes .
化学反応の分析
Types of Reactions: 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Reduction: The cyanide group can be reduced to form amines.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of free amines after deprotection.
類似化合物との比較
- 1-[(Tert-butoxy)carbonyl]-3-aminopyrrolidine-3-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-2-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-4-carboxylic acid
Uniqueness: 1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid is unique due to the presence of both a cyanide and carboxylic acid functional group on the same pyrrolidine ring, which allows for diverse chemical transformations and applications in various fields .
特性
IUPAC Name |
3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-10(2,3)17-9(16)13-5-4-11(6-12,7-13)8(14)15/h4-5,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNPLTDBJWRSOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


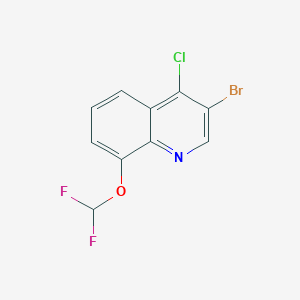
![tert-Butyl 3,3-difluoro-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1381682.png)
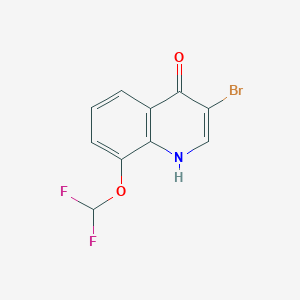
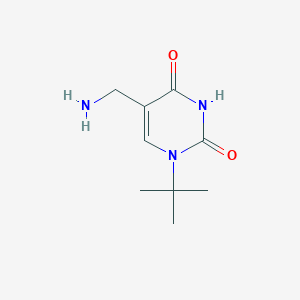
![2-[Benzyl(methyl)amino]-5-chlorobenzaldehyde](/img/structure/B1381687.png)
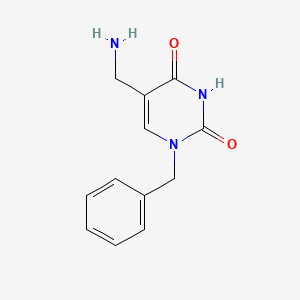

![tert-butyl N-[2-(methoxyamino)ethyl]carbamate](/img/structure/B1381692.png)
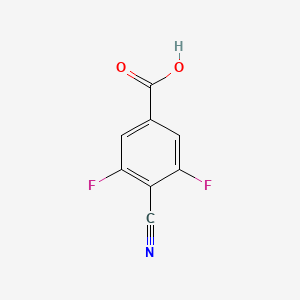
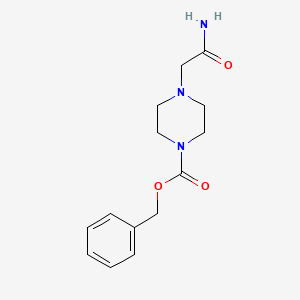
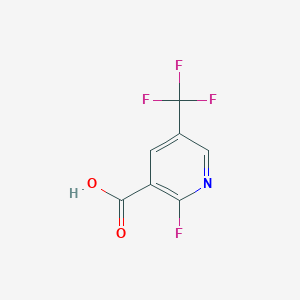
![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)
